molecular formula C11H13N5O B11877068 (E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine

(E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine

Cat. No.: B11877068
M. Wt: 231.25 g/mol
InChI Key: VQGKOQLCTIMMLV-OWOJBTEDSA-N
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Description

(E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine is a chemical compound that features a morpholine ring attached to a purine base via a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine typically involves the reaction of a purine derivative with a morpholine derivative under specific conditions. One common method involves the use of a vinylation reaction, where the purine base is functionalized with a vinyl group before being coupled with morpholine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleotides, allowing the compound to interfere with biological processes such as DNA replication and protein synthesis. The vinyl group and morpholine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-Methyl-2-(9H-purin-6-yl)ethenamine
  • N-(9H-purin-6-yl) Benzamide

Uniqueness

(E)-4-(2-(9H-Purin-6-yl)vinyl)morpholine is unique due to the presence of the morpholine ring, which can confer additional chemical stability and biological activity compared to other purine derivatives. The vinyl group also allows for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

4-[(E)-2-(7H-purin-6-yl)ethenyl]morpholine

InChI

InChI=1S/C11H13N5O/c1(2-16-3-5-17-6-4-16)9-10-11(14-7-12-9)15-8-13-10/h1-2,7-8H,3-6H2,(H,12,13,14,15)/b2-1+

InChI Key

VQGKOQLCTIMMLV-OWOJBTEDSA-N

Isomeric SMILES

C1COCCN1/C=C/C2=C3C(=NC=N2)N=CN3

Canonical SMILES

C1COCCN1C=CC2=C3C(=NC=N2)N=CN3

Origin of Product

United States

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